Phorbol 13-butanoate

Description

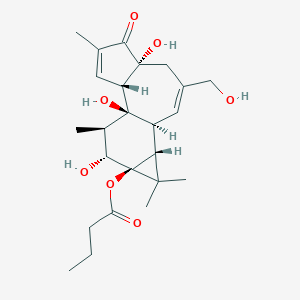

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O7/c1-6-7-17(26)31-24-18(21(24,4)5)15-9-14(11-25)10-22(29)16(8-12(2)19(22)27)23(15,30)13(3)20(24)28/h8-9,13,15-16,18,20,25,28-30H,6-7,10-11H2,1-5H3/t13-,15+,16-,18-,20-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXHDWWEDNRATG-JUDMOCROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2O)C)O)C=C(C4=O)C)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2O)C)O)C=C(C4=O)C)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331449 | |

| Record name | Phorbol 13-butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-94-0 | |

| Record name | Phorbol 13-butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol 13-butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms of Phorbol 13 Butanoate Action

Direct Activation of Protein Kinase C (PKC) Isoforms by Phorbol (B1677699) 13-butanoate

Phorbol 13-butanoate is known to directly activate conventional and novel PKC isoforms. wikipedia.orgnih.gov This activation is a key event in the downstream signaling cascades initiated by phorbol esters. wikipedia.org

Comparative Analysis of PKC Isoform Specificity and Activation Kinetics by this compound

Different PKC isoforms exhibit varying degrees of sensitivity and distinct activation kinetics in response to phorbol esters like this compound. While phorbol esters generally activate conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms, atypical isoforms (ζ, λ/ι) are typically insensitive to phorbol ester activation. nih.govaacrjournals.org Studies comparing the effects of different phorbol esters, such as phorbol 12,13-dibutyrate (PDBu), have shown differential potencies on PKC activity depending on the tissue source and the specific PKC isoforms present. For instance, PDBu showed similar potency on Ca2+-dependent PKC activity from rat midbrain and spleen, while being slightly less potent on COS 7 cells. nih.gov The kinetics of activation and translocation can also vary between isoforms. nih.gov

Mimicry of Diacylglycerol (DAG) by this compound and its Implications for PKC Activation

Phorbol esters, including this compound, function by mimicking the action of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. wikipedia.orgscbt.com Both DAG and phorbol esters bind to the C1 domain of these PKC isoforms, leading to their translocation to the cell membrane and subsequent activation. wikipedia.orgacs.org Unlike DAG, which is rapidly metabolized, phorbol esters are not efficiently degraded, resulting in sustained or constitutive activation of PKC. wikipedia.org This prolonged activation can lead to different cellular outcomes compared to the transient activation induced by DAG. wikipedia.org The interaction of phorbol esters with the C1 domain involves the lipid portion of the molecule interacting with the membrane bilayer, contributing to the activity of the bound complex. acs.org

Downstream Signal Transduction Pathway Modulation by this compound

Activation of PKC by this compound triggers a cascade of downstream signaling events, influencing various cellular processes. mitoproteome.org

Regulation of Mitogen-Activated Protein (MAP) Kinase Pathways (ERK, p38, JNK)

Phorbol esters are known to modulate Mitogen-Activated Protein (MAP) kinase pathways, including the Extracellular signal-Regulated Kinases (ERK), p38 MAP kinase, and c-Jun N-terminal kinases (JNK). scienceopen.comnih.gov Phorbol esters, such as phorbol 12,13-dibutyrate (PDB), have been shown to strongly activate ERK1 and ERK2. oup.com While phorbol esters preferentially activate ERK1/2, the p38 and JNK kinases are generally more responsive to stress stimuli. nih.gov However, the specific effects on p38 and JNK can vary depending on the cell type and context. For instance, studies using phorbol 12-myristate 13-acetate (PMA), another phorbol ester, have shown enhancement of ERK1/2 phosphorylation but not p38 or JNK in certain cell lines. scienceopen.complos.org The modulation of these MAP kinase pathways by this compound contributes to its diverse cellular effects.

Influence on Activator Protein-1 (AP-1) Signaling Cascades

Phorbol esters, through their activation of PKC, have a significant impact on the Activator Protein-1 (AP-1) signaling pathway. plos.org AP-1 is a transcription factor that plays a critical role in regulating genes involved in cellular processes such as differentiation, proliferation, and apoptosis. activemotif.com AP-1 is typically composed of heterodimers or homodimers of proteins belonging to the Fos and Jun families, including c-Fos, FosB, Fra-1, c-Jun, JunB, and JunD. activemotif.com

Activation of AP-1 by phorbol esters like this compound occurs via signal transduction pathways that involve protein kinase C and the mitogen-activated protein kinase (MAPK) pathways. plos.orgmolbiolcell.orgahajournals.org The MAPK pathway includes extracellular signal-regulated kinases (ERK), c-jun amino-terminal kinases/stress-activated protein kinases (JNK/SAPK), and the p38 pathway. molbiolcell.orgahajournals.org Phosphorylation of AP-1 family members by these kinases is essential for their transactivation activity. activemotif.com

Research has shown that phorbol esters can induce the expression of components of the AP-1 transcription factor, such as c-fos, and increase protein-DNA binding activity to AP-1 sequences in gene promoters. plos.orgnih.gov For instance, studies using phorbol-12-myristate-13-acetate (PMA), another phorbol ester, have demonstrated its ability to enhance the expression of c-fos and the phosphorylation of ERK1/2, which are involved in AP-1 activation. plos.org

Data illustrating the influence of phorbol esters on AP-1 components can be observed in studies investigating the effects of PKC activators on cellular responses. While direct data specifically for this compound's impact on individual AP-1 components was not extensively found in the search results, studies on related phorbol esters like PMA provide insights into the general mechanisms.

| Stimulus (Example) | Target Pathway/Protein | Observed Effect on AP-1 Signaling | Source (Example) |

| Phorbol esters (e.g., PMA) | PKC, MAPK pathway (ERK, p38, JNK) | Activation of AP-1, increased expression of c-fos, phosphorylation of ERK1/2 | plos.orgmolbiolcell.orgahajournals.org |

| Butyrate (B1204436) + PMA | PKC, MEK/ERK | Synergistic activation of AP-1, enhanced c-fos expression and ERK1/2 phosphorylation | plos.org |

Modulation of Other Intracellular Signaling Networks

Beyond the AP-1 pathway, this compound, through its action on PKC, can modulate a variety of other intracellular signaling networks. mitoproteome.orgtandfonline.com PKC activation is involved in a wide array of cellular processes, including cell growth, differentiation, programmed cell death, immune responses, and receptor desensitization. ontosight.ailabmal.com

Phorbol ester-induced PKC activation can influence pathways such as NF-κB, although the interplay between phorbol esters and NF-κB can be complex and context-dependent. molbiolcell.org Additionally, PKC activation can impact the processing and metabolism of proteins like the amyloid precursor protein (APP), which is relevant in the context of neurological conditions. nih.gov Chronic exposure to phorbol esters has been shown to lead to differential regulation of PKC isozymes, such as down-regulation of PKCα and up-regulation of PKCε, which in turn affects APP processing and the generation of amyloid-β. nih.gov

Another example of broader signaling modulation involves the interaction with short-chain fatty acids like butyrate. Studies have indicated that butyrate can potentiate the AP-1 response induced by phorbol esters and modulate other pathways, including those related to T cell receptor signaling and MAPK pathways (ERK, JNK, p38) in different cell types. plos.orgtandfonline.comashpublications.orgoup.com While these studies often use related phorbol esters like PMA, they highlight the potential for this compound to participate in complex signaling crosstalk.

The modulation of these diverse networks underscores the pleiotropic effects of PKC activation by phorbol esters like this compound, impacting various cellular functions through interconnected signaling cascades.

Cellular and Subcellular Responses Elicited by Phorbol 13 Butanoate

Phorbol (B1677699) 13-butanoate-Induced Modulation of Cellular Differentiation

The ability of Phorbol 13-butanoate to induce or modify cellular differentiation has been a significant area of research. ontosight.aiontosight.ai Studies have explored its impact on the developmental pathways of various cell lineages.

Hematopoietic Lineage Differentiation Studies (e.g., Megakaryocytic Differentiation of K562 cells)

Phorbol esters, including those structurally related to this compound like 12-O-tetradecanoylphorbol-13-acetate (TPA), are recognized inducers of differentiation in hematopoietic cell lines. tandfonline.comashpublications.orghkust.edu.hk The human erythroleukemia cell line K562 serves as a model to study differentiation into megakaryocytic or erythroid lineages. tandfonline.comashpublications.orgbloodresearch.or.kr While certain agents like hemin (B1673052) and sodium butyrate (B1204436) promote erythroid differentiation, phorbol esters such as TPA are specifically associated with inducing megakaryocytic differentiation in K562 cells. tandfonline.comashpublications.orgbloodresearch.or.kr This process involves notable changes in cell morphology, increased cell adhesion, cell cycle arrest, endomitosis, and the expression of key megakaryocyte markers like CD41 and CD61. ashpublications.org The ERK/MAPK signaling pathway is understood to be central to this phorbol ester-induced megakaryocytic differentiation in K562 cells, with inhibition of the p38 MAPK pathway potentially enhancing the differentiation rate. oup.com Furthermore, the expression of the nerve growth factor receptor trkA is significantly increased by megakaryocyte-inducing agents, including sodium butyrate and PMA, in K562 cells, and the presence of exogenous NGF can amplify the megakaryocytic differentiation triggered by these compounds. hkust.edu.hknih.gov

Neuronal Phenotype Induction and Differentiation Models (e.g., SH-SY5Y cells, Neuroblastoma IMR-32 cells)

Phorbol esters, including TPA, have been employed to induce neuronal differentiation in neuroblastoma cell lines such as SH-SY5Y. imrpress.comresearchgate.netnoropsikiyatriarsivi.comimrpress.comnih.gov The SH-SY5Y cell line is a human neuroblastoma-derived model frequently used in research on neurodegenerative conditions like Parkinson's disease due to its intrinsic catecholaminergic characteristics and its capacity to differentiate into more mature neuronal forms. imrpress.comresearchgate.net While retinoic acid (RA) alone can induce some degree of differentiation in SH-SY5Y cells, the inclusion of phorbol esters like TPA has been shown to improve neuronal differentiation and facilitate the development of a more pronounced dopaminergic phenotype. imrpress.comresearchgate.netnoropsikiyatriarsivi.comimrpress.com This differentiation is marked by the acquisition of neuron-like morphology, reduced proliferation rates, and the expression of neuronal markers, including tyrosine hydroxylase. imrpress.comresearchgate.netimrpress.com Various protocols have been developed to optimize dopaminergic differentiation in SH-SY5Y cells, often involving sequential treatment with RA followed by TPA. imrpress.comimrpress.com

Intestinal Epithelial Cell Differentiation Responses

Research indicates that phorbol esters, along with butyrate, influence the differentiation of intestinal epithelial cells. plos.orgnih.govphysiology.orgacs.org Studies using cell lines such as HT-29 and Caco-2 have demonstrated that butyrate, a short-chain fatty acid, can act as a differentiating agent and activate PKC, similar to the effects observed with phorbol esters. plos.org While butyrate alone can promote the expression of differentiation markers like alkaline phosphatase activity in Caco-2 cells, the combined application of butyrate and phorbol esters such as PMA can result in an additive effect on differentiation markers. plos.org These findings suggest a potential interaction between bacterial metabolites and phorbol ester signaling pathways in the regulation of intestinal epithelial cell differentiation. plos.org

This compound's Role in Regulating Cell Proliferation and Programmed Cell Death (Apoptosis)

This compound and other phorbol esters exhibit complex and sometimes opposing effects on cell proliferation and apoptosis, contingent on the specific cell type and experimental conditions. ontosight.aiontosight.aiashpublications.orglktlabs.comphysiology.orgspandidos-publications.comnih.govoup.com Phorbol esters can either stimulate or inhibit cell proliferation. oup.com In certain cell lines, phorbol esters induce growth arrest, which may be linked to the induction of terminal differentiation or apoptosis. ashpublications.orgoup.com For example, TPA has been shown to induce apoptosis in cultured pancreatic cancer cells. spandidos-publications.com Combinations of TPA with other therapeutic agents, such as gemcitabine, can produce synergistic effects on inhibiting cell growth and promoting apoptosis in specific cancer cell types. spandidos-publications.com In intestinal epithelial cells, while some studies suggest that phorbol esters can increase cell numbers, co-exposure with butyrate can counteract this effect. plos.org Butyrate itself has been observed to induce apoptosis and decrease proliferation in colon cancer cell lines, and simultaneous treatment with TPA can accelerate and increase the rate of cell death in some lines. physiology.orgnih.gov

Transcriptional and Post-Transcriptional Gene Expression Regulation by this compound

This compound exerts its influence on cellular behavior by modulating gene expression at both the transcriptional and post-transcriptional levels. ontosight.ai

Investigation of Promoter Activity and Transcriptional Control Mechanisms

Phorbol esters, including related compounds like Phorbol 12-myristate 13-acetate (PMA), have been shown to influence gene transcription by affecting promoter activity. Studies investigating the molecular mechanisms involved in the transcriptional regulation of genes have utilized phorbol esters as tools to understand these processes.

For instance, research on the human Monocarboxylate Transporter-1 (MCT1) gene in intestinal Caco-2 cells demonstrated that PMA treatment increased MCT1 promoter activity and mRNA abundance. This effect was observed to be rapid, occurring as early as 1 hour and persisting for up to 24 hours, suggesting it is linked to the initial activation of PKC. nih.gov Further investigation indicated that this stimulation might be mediated through the activation of atypical PKC-ζ and involves a specific activator protein 2 (AP2) binding site within the MCT1 core promoter region. nih.gov Deletion studies confirmed that the MCT1 core promoter region (−229/+91) is responsive to PMA. nih.gov

Another example involves the Gαq gene promoter during megakaryocytic differentiation. PMA treatment of human erythroleukemia (HEL) cells led to an increase in Gαq promoter activity. nih.gov A minimal region in the 5' upstream of the Gαq promoter (−1042/−1037 bp from ATG) was identified as being associated with this PMA responsiveness. nih.gov The induction of Gαq gene expression by PMA in this context was found to be mediated by the transcription factor EGR-1 binding to this specific sequence, acting via the MEK/ERK signaling pathway. nih.gov

Phorbol esters have also been examined for their effects on the calcitonin/a-CGRP gene promoter. In BEN cells, a lung carcinoma cell line, phorbol esters were able to stimulate the promoter activity of this gene. ucl.ac.uk However, in HeLa cells, PMA was unable to elicit such a response from the calcitonin/a-CGRP gene promoter constructs. ucl.ac.uk This difference suggests the presence of a repressor protein in HeLa cells that may prevent the interaction of phorbol ester-inducible factors with the DNA or other proteins, thereby blocking transcriptional stimulation. ucl.ac.uk

These studies highlight that phorbol esters can modulate the transcriptional control of various genes by influencing the activity of their promoters through PKC-dependent and MAPK-mediated pathways, often involving specific transcription factors and responsive elements.

This compound's Impact on Protein Phosphorylation Dynamics (e.g., ERK1/2, c-fos)

Phorbol esters are well-established activators of PKC, which in turn can initiate signaling cascades that lead to the phosphorylation of various proteins, including key components of the Mitogen-Activated Protein Kinase (MAPK) pathways such as Extracellular signal-regulated kinases 1 and 2 (ERK1/2). These phosphorylation events play a crucial role in regulating cellular processes like proliferation, differentiation, and gene expression.

Studies investigating the effects of phorbol esters on protein phosphorylation dynamics have frequently focused on the ERK1/2 pathway and the expression of immediate-early genes like c-fos. For instance, research in human intestinal epithelial cells showed a strong synergistic activation of the AP-1 pathway when using butyrate with PMA, a PKC activator. plos.org Moreover, butyrate enhanced the PMA-induced expression of c-fos and ERK1/2 phosphorylation. plos.org This synergistic effect on ERK1/2 phosphorylation underscores the importance of the MEK/ERK pathway in this response. plos.org

ERK1/2 plays a central role in controlling cell proliferation and its sustained activation is often required for efficient G1- to S-phase progression. nih.gov ERK1/2 can phosphorylate and activate transcription factors such as Elk-1, which is involved in the expression of immediate-early genes like c-fos. nih.gov Furthermore, ERK1/2 can stabilize c-Fos protein through direct phosphorylation, facilitating its association with c-Jun to form transcriptionally active AP-1 complexes. nih.gov Phosphorylation of c-Fos by ERK1/2 at specific sites enhances the transactivating potential of AP-1 proteins. reactome.org

In the context of megakaryopoiesis, PMA has been shown to directly activate PKC, leading to the induction of ERK1/2 phosphorylation. biorxiv.org This signaling event is considered important for megakaryocyte maturation. biorxiv.org However, the effects of phorbol esters on ERK1/2 phosphorylation can be cell-type specific. For example, in NCI-H292 airway epithelial cells, PMA was found to activate the phosphorylation of p38 MAPK but did not activate the phosphorylation of ERK1/2. researchgate.net This suggests that the specific cellular context dictates the downstream phosphorylation events triggered by phorbol ester activation of PKC.

The impact of phorbol esters on protein phosphorylation dynamics, particularly the activation of the ERK1/2 pathway and subsequent effects on transcription factors like c-fos, represents a key mechanism through which these compounds exert their cellular effects.

Influence of this compound on Cellular Transport and Secretion Mechanisms (e.g., Monocarboxylate Transporter-1 regulation, lacrimal gland secretion)

Phorbol esters can influence cellular transport and secretion processes, often through their interaction with PKC and subsequent signaling events. One example of this influence is the regulation of Monocarboxylate Transporter-1 (MCT1).

Studies in human intestinal Caco-2 cells have demonstrated that treatment with the phorbol ester PMA upregulates butyrate transport and MCT1 protein expression. nih.govphysiology.org This effect is associated with an increase in the maximum velocity (Vmax) of butyrate uptake. physiology.org As mentioned previously, PMA also increased MCT1 promoter activity, indicating transcriptional regulation of the transporter. nih.gov This regulation appears to involve PKC activation and the transcription factor AP2. nih.gov MCT1 is known to function in the transport of monocarboxylates, including lactate (B86563) and butyrate, in mammals. tandfonline.comnih.gov

Subcellular Localization Dynamics of Phorbol Esters and Their Receptors (e.g., plasma membrane, endoplasmic reticulum, mitochondria)

The cellular response to phorbol esters is intrinsically linked to their subcellular localization and the distribution of their primary receptors, the protein kinase C (PKC) isoforms. Phorbol esters, being lipophilic molecules, can interact with cellular membranes, and their binding to the C1 domains of PKC isoforms often facilitates the translocation of PKC from the cytosol to various cellular membranes, leading to its activation.

Direct visualization studies using fluorescent phorbol ester derivatives have provided insights into their subcellular distribution. For example, a fluorescent derivative related to Phorbol 12,13-dibutyrate (PDB), dansylaza-PDB, was found to be present in different membranes of living cells, including the plasma membrane, endoplasmic reticulum (ER), and mitochondria. karger.com This widespread distribution reflects the multiple locations of phorbol ester receptor sites within the cell. karger.com

The translocation of PKC isoforms upon activation by phorbol esters is a well-documented phenomenon. Specific PKC isoforms, such as PKCα and PKCδ, have been reported to translocate from the cytosol to the plasma membrane and mitochondria following treatment with PMA. researchgate.net This translocation is crucial for the interaction of PKC with its substrates and the initiation of downstream signaling events in these organelles.

The distribution of diacylglycerols (DAGs), the endogenous activators of PKC that phorbol esters mimic, also provides context for understanding phorbol ester localization. DAGs are formed at various subcellular compartments, including the ER, Golgi network, lipid droplets, and the plasma membrane. nih.gov The localization of enzymes involved in DAG metabolism, such as certain DAG kinase isoforms, to the plasma membrane or ER further highlights the importance of these membranes as sites of lipid signaling. nih.gov

Advanced in Vitro Experimental Models and Methodologies in Phorbol 13 Butanoate Research

Utilization of Diverse Mammalian Cell Culture Systems

Phorbol (B1677699) 13-butanoate is extensively used across a variety of mammalian cell culture systems to investigate its diverse biological effects. These cell lines serve as tractable models for studying cellular differentiation, proliferation, signal transduction, and other processes modulated by phorbol esters.

Caco-2 Cells: This human colonic adenocarcinoma cell line is a well-differentiated model exhibiting characteristics of mature intestinal cells, including forming a monolayer with tight junctions and an apical brush border. atcc.orgnih.gov Caco-2 cells are used to study intestinal absorption, transport, and secretion. atcc.orgnih.gov Research has shown that PMA, a related phorbol ester, can significantly increase the uptake of butyrate (B1204436) in Caco-2 cells by increasing the maximum velocity of the transport process, correlating with increased levels of the monocarboxylate transporter-1 (MCT-1) protein. nih.gov Co-exposure of Caco-2 cells to butyrate and PMA has been observed to result in an additive effect on alkaline phosphatase activity, a marker of differentiation. plos.orgscienceopen.com

HT-29 Cells: Another human colorectal cancer cell line, HT-29, also displays characteristics of mature intestinal cells and is used in gastrointestinal research, including studies on intestinal epithelial response to bacterial infection and toxicology. atcc.orgnih.govcytion.com Similar to Caco-2 cells, HT-29 cells can be induced to exhibit enterocyte-like features. cytion.com Studies involving HT-29 cells have investigated the synergistic activation of the AP-1 pathway by butyrate and PMA, observing strong phosphorylation of ERK1/2. plos.orgscienceopen.com

K562 Cells: This human erythroleukemia cell line is a bipotent model used to study hematopoietic differentiation. nih.govashpublications.orgtandfonline.com Phorbol esters like PMA are known to induce megakaryocytic differentiation in K562 cells, characterized by changes in morphology, adhesion, cell-cycle arrest, endomitosis, and expression of megakaryocyte-specific markers. ashpublications.orgtandfonline.comresearchgate.net Sodium butyrate, in contrast, tends to induce erythroid differentiation or characteristics of both lineages. nih.govtandfonline.comhkust.edu.hk Studies have shown that PMA treatment leads to a decrease in nucleophosmin/B23 mRNA and protein levels during differentiation. researchgate.net

SH-SY5Y Cells: This human neuroblastoma cell line is a widely used model for studying neurobiological processes, including neuronal differentiation and mechanisms related to neurodegenerative diseases like Parkinson's disease. aacrjournals.orgimrpress.com PDBu has been shown to reversibly enhance neurite outgrowth in SH-SY5Y cells. aacrjournals.org Research in SH-SY5Y cells has also demonstrated that PDBu treatment results in a marked and sustained increase in phospho-CREB levels, indicating its role in activating signaling pathways involving CREB phosphorylation. nih.gov Immunoblotting studies in SH-SY5Y cells have indicated that prolonged exposure to PDBu can cause down-regulation of specific PKC isoforms, such as PKC-alpha and PKC-epsilon. nih.gov

Neuroblastoma N1E-115 Cells: This mouse neuroblastoma cell line is utilized for studying neural signaling pathways and neuronal differentiation. uu.nlresearchgate.netresearchgate.net While some studies have indicated that phorbol ester treatment produces a weak depolarizing inward current and inhibits bradykinin-induced depolarization in NGI08-15 cells (a related neuroblastoma line), treatment of N1E-115 cells with phorbol esters has been reported to have no detectable effect on certain membrane potential changes induced by inositol (B14025) polyphosphates. uu.nl N1E-115 cells undergo neuronal differentiation in response to various stimuli, and studies have explored the role of cell cycle regulators and signaling pathways in this process. researchgate.netmolbiolcell.orgunican.es

T-cell Models: Phorbol esters are known to activate T lymphocytes, and T-cell models are used to study the effects of PDBu on T-cell activation, proliferation, and differentiation. Research in T lymphocytes has investigated the role of signaling molecules like E2F and PI3K as targets of activation signals. researchgate.net

Fibroblasts: Fibroblasts, such as chicken embryo fibroblasts and C3H/10T1/2 fibroblasts, have been used to study the binding of phorbol esters and their effects on cellular processes like fibronectin loss and protein kinase C activity. karger.compnas.org Studies using [3H]-PDBu binding to particulate preparations from chicken embryo fibroblasts have characterized specific, saturable, and reversible binding sites. pnas.org Fluorescence videomicroscopy studies using a fluorescent derivative of PDBu in C3H/10T1/2 fibroblasts have allowed visualization of its subcellular localization. karger.com

Biochemical Enzyme Activity and Kinetic Assays for Phorbol 13-butanoate Effects

Biochemical assays are crucial for quantifying the effects of this compound on enzyme activity, particularly its primary target, Protein Kinase C (PKC).

PKC Activity Assays: PDBu is a potent activator of PKC, and its effects on PKC activity are commonly measured using in vitro kinase assays. sigmaaldrich.cncellsignal.comnih.gov These assays typically involve incubating purified or partially purified PKC with a substrate (such as a peptide or protein) in the presence of cofactors (like calcium and phospholipids) and varying concentrations of PDBu. The phosphorylation of the substrate is then measured, often using radioactive ATP or antibodies specific for phosphorylated residues. Studies have assessed the potency of PDBu in activating PKC from various cell sources, including aT3-1 gonadotroph-derived cells and vascular smooth muscle. nih.govcore.ac.uk Concentration-response curves are generated to determine the half-maximal effective concentration (EC50) of PDBu for PKC activation.

Kinetic Assays: Kinetic studies provide insights into the mechanism of PKC activation by PDBu. These assays can determine parameters such as the Michaelis constant (Km) for substrates and the activation constant (Ka) or dissociation constant (Kd) for PDBu binding to PKC. Research has investigated the cofactor dependence of phorbol ester binding to PKC. ucl.ac.uk

Radioligand Binding and Competition Assays for Phorbol Ester Receptors

Radioligand binding assays are used to characterize the binding of this compound to its receptors, primarily PKC isoforms.

[3H]-PDBu Binding Assays: Tritiated PDBu ([3H]-PDBu) is a commonly used radioligand for studying phorbol ester binding sites in cells and tissue preparations. researchgate.netaacrjournals.orgkarger.comuni.lu These assays involve incubating cells or membranes with [3H]-PDBu, separating bound from free ligand, and quantifying the bound radioactivity. Specific binding is determined by subtracting non-specific binding (measured in the presence of an excess of unlabeled phorbol ester) from total binding.

Characterization of Binding Sites: [3H]-PDBu binding assays allow for the determination of binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Studies in SH-SY5Y neuroblastoma cells have characterized [3H]-PDBu binding as specific, saturable, and reversible, suggesting the presence of two types of binding sites with different affinities. aacrjournals.org Similar studies in chicken embryo fibroblasts have also demonstrated specific and saturable binding. pnas.org

Competition Assays: Competition binding assays are used to assess the affinity of unlabeled compounds, including other phorbol esters or potential inhibitors, for the [3H]-PDBu binding site. By competing with [3H]-PDBu for binding, the inhibitory constant (Ki) of these compounds can be determined. Studies have shown that other phorbol esters and related compounds can inhibit [3H]-PDBu binding with varying potencies, correlating with their biological activities. aacrjournals.orgpnas.orgresearchgate.net

High-Throughput Gene Expression Profiling

This compound can modulate gene expression, and high-throughput techniques are employed to comprehensively analyze these changes.

Microarray Analysis: Microarrays allow for the simultaneous measurement of the expression levels of thousands of genes. This technique can be used to identify genes whose expression is upregulated or downregulated in response to PDBu treatment in various cell types. While direct examples of PDBu use with microarrays were not explicitly found in the provided snippets, related phorbol esters like TPA have been used in gene expression studies, and the principles apply to PDBu research. nih.govkarger.com

Quantitative PCR (qPCR): qPCR is a sensitive method for quantifying the expression of specific genes. After PDBu treatment, qPCR can be used to validate changes in gene expression identified by microarray analysis or to investigate the expression of target genes of interest. Studies have used qPCR to examine the expression levels of specific genes modulated during phorbol ester-induced differentiation of cell lines like K562. ashpublications.org

Proteomic Approaches for Identifying this compound-Mediated Protein Modifications

Proteomic techniques are used to study the global protein changes and post-translational modifications, such as phosphorylation, induced by this compound.

Western Blotting for Phosphorylation: Western blotting is a common technique to detect and quantify specific proteins and their phosphorylation status. unipv.itresearchgate.netfujifilm.com Antibodies specific for phosphorylated residues (e.g., phospho-serine, phospho-threonine, phospho-tyrosine) or specific phosphoproteins are used. PDBu, as a PKC activator, induces phosphorylation of numerous substrate proteins. Western blotting is widely used to confirm the activation of downstream signaling pathways by examining the phosphorylation of known PKC substrates like p44/42 MAPK (ERK1/2) and MARCKS. cellsignal.com Studies in SH-SY5Y cells have used Western blotting to assess the phosphorylation of CREB in response to PDBu. nih.gov Western blotting is also used to monitor the expression levels of specific proteins and PKC isoforms after PDBu treatment. nih.govcore.ac.uknih.gov

Live-Cell Imaging and Fluorescence Videomicroscopy for Subcellular Localization Studies

Live-cell imaging techniques allow for the visualization of dynamic cellular processes and the localization of molecules in living cells in response to this compound.

Fluorescence Videomicroscopy: By using fluorescently labeled phorbol ester derivatives, researchers can directly visualize the binding and subcellular distribution of these compounds in real-time. karger.comresearchgate.net Studies using a fluorescent derivative of PDBu (dansylaza-PDB) in living fibroblasts have shown its presence in different cellular membranes, including the plasma membrane, endoplasmic reticulum, and mitochondria. karger.com This technique provides insights into the kinetics of phorbol ester binding and dissociation in living cells and the potential locations of phorbol ester receptor sites beyond just the plasma membrane-associated PKC.

Computational Approaches for this compound-Protein Docking and Interaction Prediction

Computational methods are increasingly used to complement experimental studies by providing insights into the molecular interactions between this compound and its target proteins.

Molecular Docking: Molecular docking simulations predict the preferred binding orientation and affinity of a small molecule (like PDBu) to a protein target (like PKC). unipv.itvietnamjournal.rucas.cndtic.milresearchgate.net These methods use algorithms to search for favorable binding poses and scoring functions to estimate the binding energy. Docking studies can help to understand the structural basis of PDBu binding to different PKC isoforms and predict potential interactions with other proteins. While specific docking studies with this compound were not detailed in the snippets, the general principles of molecular docking are applicable to studying its interaction with target proteins based on known protein structures (e.g., PKC structures). unipv.it

Interaction Prediction: Computational approaches can also be used to predict protein-protein interactions that might be modulated by PDBu binding to its targets. vietnamjournal.rucas.cnresearchgate.net By integrating information from protein structures, sequences, and interaction networks, these methods can help to identify potential downstream effectors or pathways influenced by PDBu.

Synergistic and Antagonistic Interactions of Phorbol 13 Butanoate with Endogenous and Exogenous Compounds

Co-modulation with Short-Chain Fatty Acids (SCFAs), specifically Butyrate (B1204436), on Cellular Responses

Short-chain fatty acids (SCFAs), particularly butyrate, are microbial metabolites produced in the gut with significant impacts on host physiology, including effects on cellular proliferation, differentiation, and inflammatory responses. Research has revealed synergistic interactions between phorbol (B1677699) esters, such as Phorbol 12-myristate 13-acetate (PMA), and butyrate in modulating cellular responses.

Studies in human intestinal epithelial cells have demonstrated a strong synergistic activation of the AP-1 signaling pathway when treated with a combination of butyrate and PMA, a known PKC activator. flybase.orgnih.govfishersci.pt This synergy was observed as a significantly greater increase in AP-1-dependent reporter gene activity compared to treatment with either compound alone. For instance, in AP-1-luciferase reporter cells, the combination of PMA and butyrate resulted in a substantially higher fold increase in activity (659-fold) compared to butyrate (43-fold) or PMA alone. fishersci.pt This synergistic effect was linked to enhanced phosphorylation of ERK1/2, a key component of the MAPK pathway downstream of PKC, while phosphorylation of p38 and JNK was not similarly affected. flybase.orgnih.govfishersci.pt This suggests that butyrate can potentiate the PMA-induced activation of the MEK/ERK pathway, contributing to the amplified AP-1 response. nih.gov

Beyond intestinal cells, the combination of phorbol esters and butyrate has also been shown to synergistically induce the lytic cycle of Kaposi sarcoma-associated herpesvirus (KSHV) in latently infected cells. guidetopharmacology.orgwikidata.org This interaction highlights a broader principle of co-modulation where SCFAs can enhance the effects of phorbol ester-mediated signaling in different cellular contexts.

Intended as Interactive Data Table: Synergistic Activation of AP-1 by PMA and Butyrate

| Treatment Combination | Fold Increase in AP-1 Activity (Example) | Involved Pathway Components |

| Butyrate alone | ~43 | AP-1, potential mild ERK1/2 phosphorylation flybase.orgnih.govfishersci.pt |

| PMA alone | Moderate increase (specific fold not always quantified relative to combination) | PKC, Ras/Raf/ERK, AP-1 flybase.orgnih.govfishersci.ptfishersci.atcmdm.twr-project.org |

| PMA + Butyrate | ~659 | PKC, enhanced ERK1/2 phosphorylation, AP-1 flybase.orgnih.govfishersci.pt |

Cross-talk with Ras and Neurofibromin Signaling Pathways

Phorbol esters are well-established activators of the Ras signaling pathway, primarily through their action on PKC, which can lie upstream of the Ras-Raf-ERK cascade. fishersci.atcmdm.twr-project.org This activation is significant in the context of cellular proliferation and differentiation.

Neurofibromin, the protein product of the NF1 gene, is a key negative regulator of the Ras pathway, functioning as a GTPase-activating protein (GAP) that promotes the hydrolysis of active GTP-bound Ras to its inactive GDP-bound form. fishersci.seguidetopharmacology.orgresearchgate.net Research indicates a cross-talk between phorbol ester-activated pathways and neurofibromin. Specifically, treatment with the phorbol ester 12-O-tetradecanoyl-phorbol-13-acetate (TPA) has been shown to induce the shuttling of a fraction of neurofibromin from the nucleus to the cytoplasm in neuroblastoma cells upon differentiation and sustained PKC/Ras/ERK pathway activation. fishersci.se This suggests that phorbol ester-mediated activation of the Ras pathway can influence the localization and potentially the function of neurofibromin, thereby impacting the regulation of Ras signaling.

Effects on Viral Lytic Cycle Activation in Latently Infected Cells (e.g., Kaposi sarcoma-associated herpesvirus)

Phorbol esters are potent inducers of the lytic cycle in several latent viruses, including Kaposi sarcoma-associated herpesvirus (KSHV). In latently infected cells, KSHV maintains its genome as an episome with limited viral gene expression. Treatment with phorbol esters, such as TPA, can trigger the switch from latent to lytic replication, leading to the production of infectious virions. guidetopharmacology.orgwikidata.orgciteab.comwikipedia.org

This induction is mediated, at least in part, through the activation of the promoter for ORF50 (also known as RTA), a key viral transcription factor that is necessary and sufficient for initiating the KSHV lytic cascade. citeab.comfishersci.at Sodium butyrate is also known to induce the KSHV lytic cycle, and studies have shown a synergistic effect when phorbol esters and sodium butyrate are used in combination to reactivate KSHV from latency in cell lines like PEL cells. guidetopharmacology.orgwikidata.org While chemical induction with phorbol esters or butyrate can significantly increase the percentage of cells entering the lytic cycle compared to spontaneous reactivation, the efficiency can still be limited in some cell backgrounds. wikipedia.org The synergistic effect observed with co-treatment highlights how different signaling pathways activated by these compounds converge to promote viral reactivation.

Modulation of Opioid Receptor Expression

The modulation of opioid system components by phorbol esters has also been investigated. Studies using Phorbol 12-myristate 13-acetate (PMA) in adult rat ventricular cardiac myocytes demonstrated a concentration- and time-dependent increase in the levels of prodynorphin mRNA. wikipedia.org Prodynorphin is a precursor protein for dynorphins, which are endogenous opioid peptides that act primarily on kappa opioid receptors. This increase in prodynorphin mRNA suggests that PMA can modulate the expression of genes involved in the opioid peptide system. The observed effect was inhibited by staurosporine, a putative PKC inhibitor, indicating the involvement of PKC in this regulatory process. wikipedia.org While this finding specifically relates to opioid peptide gene expression rather than direct opioid receptor expression, it illustrates the capacity of phorbol esters to influence components of the opioid system through PKC-dependent mechanisms.

Broader Research Implications and Future Trajectories for Phorbol 13 Butanoate Investigations

Elucidating Fundamental Cellular and Biochemical Principles

The primary utility of Phorbol (B1677699) 13-butanoate in fundamental research stems from its role as a potent activator of protein kinase C (PKC). ebi.ac.uk PKC is a family of serine/threonine kinases that function as crucial nodes in signal transduction pathways, regulating a vast array of cellular processes including proliferation, differentiation, apoptosis, and gene expression. wikipedia.org

Phorbol esters like Phorbol 13-butanoate bind directly to the C1 domain, a conserved cysteine-rich region found in conventional and novel PKC isozymes. nih.govwikipedia.orgnih.gov The C1 domain functions as the binding site for DAG and phorbol esters. wikipedia.org The binding of this compound to this domain induces a conformational change in the PKC enzyme, recruiting it to the cell membrane and leading to its activation. nih.gov Unlike the rapid metabolic turnover of endogenous DAG, phorbol esters are more metabolically stable, resulting in sustained and prolonged activation of PKC. nih.gov This property makes this compound an invaluable experimental tool for dissecting the downstream consequences of PKC activation and mapping its complex signaling networks without the confounding variable of rapid signal termination.

Informing Research into Disease Pathophysiology

The ability of this compound to potently modulate PKC signaling pathways makes it a relevant compound for studying the cellular mechanisms underlying various diseases.

Oncogenesis : The link between phorbol esters and cancer research is well-established. Their capacity to induce sustained hyper-activation of PKC is associated with tumor promotion. nih.gov This chronic activation can disrupt normal cellular growth control, making this compound a useful agent in laboratory models to study the molecular events that drive carcinogenesis. Conversely, some phorbol derivatives are being investigated for anti-leukemia activity, where they have been shown to inhibit the growth of leukemia cells by inducing apoptosis, or programmed cell death. researchgate.net Patents have listed this compound as a potential PKC activator for use in cancer treatment methodologies. google.com

Inflammation : PKC isozymes are key regulators of inflammatory responses. Phorbol esters are frequently used in vitro to stimulate inflammatory pathways in various cell types, such as macrophages and epithelial cells. This allows researchers to study the signaling cascades involved in the production of cytokines, chemokines, and other inflammatory mediators, providing insight into the pathophysiology of inflammatory diseases. enzyme-database.org

Neurodegeneration : PKC plays a significant role in neuronal function, including the release of neurotransmitters. nih.gov Research on various phorbol esters has demonstrated their ability to enhance the release of key neurotransmitters like serotonin (B10506) and acetylcholine (B1216132) from brain tissue. nih.gov Furthermore, certain phorbol derivatives have been shown to induce neurogenesis in adult mice. acs.orgus.es This line of investigation suggests that compounds like this compound could be used to explore signaling pathways relevant to neurodegenerative disorders and to identify potential therapeutic targets for promoting neuronal repair. google.com

Advancing the Development of Novel Molecular Probes and Investigative Tools

The phorbol skeleton provides a versatile scaffold for the design of sophisticated molecular probes to visualize and study cellular processes in real-time. A key example is the synthesis of a fluorescent derivative based on the this compound structure: 12–O-(N-Dansyl-3-Azabutanoyl)Phorbol-13-Butanoate. karger.com

This fluorescent probe was developed to directly observe the subcellular localization of a phorbol ester in living cells using fluorescence videomicroscopy. karger.com The study revealed that the compound localizes to various cellular membranes, including the plasma membrane, endoplasmic reticulum, and mitochondria, thereby mapping the distribution of phorbol ester binding sites and, by extension, the locations of target proteins like PKC. karger.com Such tools are instrumental in understanding the spatial and temporal dynamics of signal transduction. The synthesized derivative demonstrated high affinity for PKC, making it a suitable probe for these detailed cellular studies. karger.com

| Parameter | Value | Method/Assay | Source |

|---|---|---|---|

| Inhibition Constant (Ki) | 2.7 nM | Competition with [3H]-PDBu for binding to partially purified PKC | karger.com |

| Apparent Activation Constant (Ka) | 20 nM | In vitro activation of partially purified PKC | karger.com |

| Half-Maximal Inhibition (IC50) | 47 nM | Inhibition of specific [3H]-PDBu binding to intact C3H/10T1/2 fibroblasts | karger.com |

Guiding Structure-Based Approaches in Chemical Biology

The biological activity of phorbol esters is highly dependent on their specific chemical structure, particularly the nature and position of the ester substituents on the phorbol core. ebi.ac.uk This structure-activity relationship (SAR) is central to guiding the design of new molecules with tailored activities, such as PKC isozyme-specific activators or inhibitors.

The interaction with the PKC C1 domain is governed by a combination of hydrogen bonds and hydrophobic contacts. acs.orgresearchgate.net Molecular docking studies indicate that the phorbol moiety fits into a hydrophilic cleft on the C1 domain, while the ester chains at positions C12 and C13 provide a hydrophobic cap, stabilizing the complex within the cell membrane. acs.org

The reactivity of the hydroxyl groups on the phorbol skeleton for esterification follows the order C-20 > C-13 > C-12, a factor that is critical for the controlled chemical synthesis of specific phorbol ester derivatives. acs.orgus.es The length of the acyl chain at the C13 position, such as the butanoate group in this compound, is a key determinant of biological potency. researchgate.netnih.gov Studies comparing various phorbol esters have shown that those with short-chain esters are often more potent in certain biological assays, such as facilitating neurotransmitter release, than those with long, lipophilic chains. nih.gov This knowledge guides medicinal chemists in modifying the phorbol scaffold to fine-tune its pharmacological properties, aiming for greater efficacy and target specificity.

| Position on Phorbol Skeleton | Structural Feature | Impact on Biological Activity | Source |

|---|---|---|---|

| C12 and C13 | Ester groups | Essential for PKC binding and activation; provide a hydrophobic surface for membrane interaction. | acs.orgresearchgate.net |

| C13 | Short-chain vs. Long-chain esters | Short-chain esters (e.g., acetate (B1210297), butanoate) can be more potent facilitators of neurotransmitter release than long-chain esters (e.g., myristate). | nih.gov |

| C20 | Hydroxyl group | Often protected during synthesis to allow for selective acylation at C12 and C13. Substitution at C20 should be approached with caution as it can affect activity. | researchgate.netacs.orgus.es |

| General | Lipophilicity | A proper balance in the lipophilicity of the substituents is required for balanced and effective PKC activation. | acs.orgus.es |

Q & A

Q. What are the best practices for replicating this compound studies from primary literature?

- Methodological Answer : Document all parameters (e.g., incubation time, solvent lot numbers) and use standardized protocols (e.g., MTT assay for cytotoxicity). Cross-validate results with orthogonal methods (e.g., ELISA vs. flow cytometry) and cite primary sources for experimental workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.